Product packaging for 2-Ethoxycarbonylhexanoate(Cat. No.:)

2-Ethoxycarbonylhexanoate

Cat. No.: B14751456
M. Wt: 187.21 g/mol
InChI Key: IGGGSAHINVSGTM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxycarbonylhexanoate, also known as ethyl butyl malonate, is a malonic acid ester derivative with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . This compound, which can be described as 2-(ethoxycarbonyl)hexanoic acid or propanedioic acid, butyl-, monoethyl ester, features a hexanoic acid backbone substituted with an ethoxycarbonyl group at the second carbon . This structure integrates the reactivity of a carboxylic acid with the steric and electronic influence of the ethoxycarbonyl moiety, making it a versatile intermediate for synthetic organic chemistry applications . As a malonic acid ester derivative, this compound serves as a valuable building block in research, particularly for the synthesis of more complex organic molecules. Its structural characteristics suggest potential utility in studying alkylation reactions at the alpha position, which is a fundamental transformation in constructing carbon-carbon bonds . Furthermore, the compound can undergo hydrolysis to yield malonic acid and the corresponding alcohols, or decarboxylation upon heating to form other carboxylic acid derivatives . These properties make it a compound of interest for methodological development in organic synthesis and for the preparation of pharmaceutical intermediates or agrochemicals . Researchers can leverage its bifunctional nature to explore new synthetic pathways. Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15O4- B14751456 2-Ethoxycarbonylhexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

2-ethoxycarbonylhexanoate

InChI

InChI=1S/C9H16O4/c1-3-5-6-7(8(10)11)9(12)13-4-2/h7H,3-6H2,1-2H3,(H,10,11)/p-1

InChI Key

IGGGSAHINVSGTM-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)[O-])C(=O)OCC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 2 Ethoxycarbonylhexanoate and Its Precursors

Established Synthetic Routes for 2-Ethoxycarbonylhexanoate

The most prominent and historically significant method for synthesizing α-substituted carboxylic acids and their esters, including this compound, is the malonic ester synthesis. patsnap.comlibretexts.org This versatile reaction allows for the systematic construction of the target molecule by assembling its constituent parts through a predictable sequence of reactions. masterorganicchemistry.com

Esterification Reactions for Malonic Acid Derivatives

The primary precursor for the malonic ester synthesis is an ester of malonic acid, most commonly diethyl malonate. The synthesis of these diesters is typically achieved through the esterification of malonic acid itself. This process involves reacting malonic acid with an excess of the desired alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds by converting the carboxylic acid groups into ethyl esters.

An alternative approach involves the two-stage esterification of malonic acid. researchgate.net In the first stage, a monoester is synthesized, which is then subsequently esterified with another alcohol in the second stage to produce an unsymmetrical ester. researchgate.net For a symmetrical diester like diethyl malonate, a one-step process with a molar ratio of acid to alcohol of 1:3 is often employed to drive the reaction to completion. researchgate.net

The general reaction scheme for the synthesis of diethyl malonate is as follows: Malonic Acid + 2 Ethanol (B145695) ⇌ Diethyl Malonate + 2 Water

The selection of the ester groups should match the base that will be used in the subsequent alkylation step (e.g., ethyl esters with sodium ethoxide) to prevent scrambling of the ester groups via transesterification. wikipedia.orgyoutube.com

Strategic Integration of the Hexanoic Acid Backbone Precursor

The core of the malonic ester synthesis lies in the alkylation of the α-carbon of the malonic ester. patsnap.comwikipedia.org The hydrogens on the carbon situated between the two carbonyl groups are particularly acidic (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting carbanion (enolate). masterorganicchemistry.comyoutube.com

The synthesis of this compound via this pathway involves the following key steps:

Enolate Formation: Diethyl malonate is treated with a suitable base, typically sodium ethoxide (NaOEt) in ethanol, to completely deprotonate the α-carbon and form a highly stabilized enolate ion. libretexts.orgorganicchemistrytutor.com

Alkylation: The nucleophilic enolate is then reacted with an appropriate alkyl halide. To form the hexanoate (B1226103) backbone, a four-carbon alkyl group is required. Therefore, a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, is used. The enolate attacks the alkyl halide in a nucleophilic substitution (SN2) reaction, forming a new carbon-carbon bond and yielding diethyl butylmalonate. masterorganicchemistry.comorganicchemistrytutor.com

Saponification and Decarboxylation: The resulting diethyl butylmalonate can be hydrolyzed using an aqueous acid (like H₃O⁺) and heat. masterorganicchemistry.com This step, known as saponification, converts both ester groups into carboxylic acids, forming butylmalonic acid. libretexts.org Upon further heating, this β-dicarboxylic acid readily undergoes decarboxylation, where one of the carboxyl groups is eliminated as carbon dioxide, yielding the final product, hexanoic acid. jove.com To obtain the target compound, this compound (which is an ester), the final decarboxylation step is managed to retain one of the ester groups, or the resulting hexanoic acid is re-esterified. More directly, the alkylated diester, diethyl butylmalonate, is the precursor that contains the this compound structure.

Table 1: Key Reactions in Malonic Ester Synthesis for this compound Precursor

StepReaction DescriptionReagentsIntermediate/Product
1Enolate FormationDiethyl malonate, Sodium ethoxide (NaOEt)Sodio malonic ester (enolate)
2AlkylationButyl bromideDiethyl butylmalonate
3Hydrolysis (Saponification)Aqueous acid (H₃O⁺), HeatButylmalonic acid
4DecarboxylationHeatHexanoic acid

Novel and Emerging Synthesis Approaches for this compound

While the classic malonic ester synthesis is robust, modern chemistry seeks more efficient, sustainable, and environmentally benign methods.

Green Chemistry Approaches in this compound Synthesis

Recent advancements focus on minimizing the environmental impact of the malonic ester synthesis. algoreducation.com Key developments in green chemistry include:

Use of Organocatalysts: Traditional methods often require stoichiometric amounts of strong bases, which can generate significant waste. Modern approaches utilize organocatalysts, reducing the quantity of base needed and lessening the environmental footprint. studysmarter.co.uk

Solvent-Free and Alternative Solvents: One-pot synthesis procedures under solvent-free conditions have been developed for creating complex molecules from malonic diesters, enhancing efficiency. patsnap.com Additionally, the use of novel deep eutectic solvents, which can act as both a recyclable catalyst and a green solvent, presents an attractive option for industrial applications. researchgate.net

Photochemical Methods: Light-initiated alkylation steps are being explored. vaia.com These photochemical strategies offer the potential for greater reaction selectivity and reduced dependence on temperature, providing an additional layer of control over the synthesis. vaia.com

Catalyst Development for Enhanced Synthetic Efficiency in Malonic Ester Synthesis

Catalyst innovation is central to improving the efficiency and yield of malonic ester synthesis. Novel catalysts are being developed to accelerate the reaction and enable milder reaction conditions.

Nanoparticle Catalysis: Tungsten oxide nanoparticles have been shown to be effective catalysts that enhance the efficiency and yield of malonic ester production through methods like ozonolysis. patsnap.com

Organocatalysis: The shift towards using organocatalysts instead of strong base reagents is a significant advancement. studysmarter.co.uk This not only aligns with green chemistry principles but can also improve the selectivity of the reaction.

Enzymatic Catalysis: The use of enzymes for processes like desymmetrization represents a major step forward in precision and efficiency. algoreducation.comstudysmarter.co.uk Enzymes can selectively promote transformations, leading to highly specific products under mild, environmentally friendly conditions. studysmarter.co.uk

Table 2: Comparison of Synthesis Approaches

ApproachKey FeaturesAdvantagesExamples
Established (Classic) Uses strong bases (e.g., NaOEt) in stoichiometric amounts.Well-understood, reliable, and versatile. patsnap.comAlkylation of diethyl malonate with butyl bromide.
Green Chemistry Focuses on sustainability, using alternative solvents or solvent-free conditions.Reduced environmental impact, increased safety, potential for catalyst recycling. studysmarter.co.ukresearchgate.netOne-pot synthesis, use of deep eutectic solvents. patsnap.comresearchgate.net
Advanced Catalysis Employs novel catalysts like nanoparticles or enzymes.Higher efficiency, greater selectivity, milder reaction conditions. patsnap.comalgoreducation.comTungsten oxide nanoparticles, organocatalysts, enzymatic desymmetrization. patsnap.comstudysmarter.co.uk

Asymmetric Synthesis and Enantioselective Approaches to this compound Stereoisomers

The α-carbon of this compound is a chiral center. Therefore, the molecule can exist as a pair of enantiomers. While the classic malonic ester synthesis produces a racemic mixture (an equal amount of both enantiomers), many applications, particularly in pharmaceuticals, require a single, specific enantiomer. wikipedia.org Asymmetric synthesis, also known as enantioselective synthesis, refers to a reaction or sequence of reactions that produces stereoisomeric products in unequal amounts. wikipedia.org

Several strategies can be employed to achieve the enantioselective synthesis of a specific stereoisomer of this compound:

Enantioselective Catalysis: This approach uses a chiral catalyst that favors the formation of one enantiomer over the other. wikipedia.org The catalyst creates a chiral environment around the reaction center, lowering the activation energy for the formation of one stereoisomer. For the synthesis of this compound, this would involve using a chiral phase-transfer catalyst or a chiral metal complex during the alkylation of the malonic ester enolate.

Biocatalysis and Enzymatic Desymmetrization: Enzymes are inherently chiral and can be used to achieve high levels of enantioselectivity. algoreducation.com One powerful technique is enzymatic desymmetrization. studysmarter.co.uk In this method, a prochiral dialkylated malonic ester could be selectively hydrolyzed by an enzyme (a hydrolase) to produce an enantiomerically enriched chiral carboxylic acid. Alternatively, enzymes like ene-reductases have been used for the efficient asymmetric synthesis of chiral cyclohexenones via desymmetrizing hydrogenation, a principle that can be adapted to other systems. nih.gov

Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical outcome of a subsequent reaction before being removed. In this context, one could start with a malonic acid derivative esterified with a chiral alcohol. This chiral auxiliary would direct the alkylation with the butyl group to one face of the enolate, leading to a diastereomeric excess of one product. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched this compound.

These asymmetric strategies are crucial for accessing optically pure compounds and represent a sophisticated evolution of the foundational malonic ester synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Ethoxycarbonylhexanoate

Fundamental Reaction Types of 2-Ethoxycarbonylhexanoate

This compound, a β-keto ester, is a versatile intermediate in organic synthesis due to the reactivity of its functional groups. It participates in a variety of fundamental reaction types, including hydrolysis, decarboxylation, alkylation, nucleophilic substitution, and addition-elimination reactions.

Hydrolysis Pathways and Product Analysis

The ester functional group in this compound can be hydrolyzed under either acidic or basic conditions. This reaction involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid, and an excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by a water molecule. libretexts.orgyoutube.com This process is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen. youtube.com

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. libretexts.org

Proton transfer from the attacking water molecule to the ethoxy group.

Elimination of ethanol (B145695) as the leaving group to reform the carbonyl group. youtube.com

Deprotonation to yield the final carboxylic acid product.

Under basic conditions, a process also known as saponification, the ester is treated with a strong base like sodium hydroxide (B78521). masterorganicchemistry.com This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack. chemistrysteps.commasterorganicchemistry.com To obtain the free carboxylic acid, an acidic workup is required. masterorganicchemistry.com

Base-Catalyzed Hydrolysis (Saponification) Mechanism:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Elimination of the ethoxide ion as the leaving group, forming the carboxylic acid. masterorganicchemistry.com

Rapid acid-base reaction between the carboxylic acid and the ethoxide or hydroxide ion to form a carboxylate salt. masterorganicchemistry.com

The primary products of the hydrolysis of this compound are 2-carboxyhexanoic acid (also known as butylmalonic acid) and ethanol.

Reaction ConditionReactantsMajor Products
Acidic HydrolysisThis compound, H₂O, H⁺2-Carboxyhexanoic acid, Ethanol
Basic Hydrolysis (Saponification)This compound, NaOHSodium 2-carboxyhexanoate, Ethanol

Decarboxylation Reactions and Associated Byproducts

β-keto acids, such as the one formed from the hydrolysis of this compound, readily undergo decarboxylation upon heating. masterorganicchemistry.comlibretexts.org This reaction involves the loss of a molecule of carbon dioxide. The mechanism proceeds through a cyclic, concerted transition state, which results in the formation of an enol intermediate that subsequently tautomerizes to the more stable keto form. masterorganicchemistry.comyoutube.com

Decarboxylation Mechanism:

The β-keto acid adopts a cyclic conformation where the carboxylic acid proton is in proximity to the β-carbonyl oxygen.

A concerted pericyclic reaction occurs: the carbonyl oxygen abstracts the acidic proton, the C-C bond between the carboxyl group and the α-carbon breaks, and the electrons from the O-H bond form a new C=C double bond, while the electrons from the C-C bond form a new C=O bond in carbon dioxide. libretexts.orgyoutube.com

This process results in the formation of an enol and a molecule of carbon dioxide. youtube.com

The enol intermediate then tautomerizes to the more stable ketone. aklectures.com

The major product of the decarboxylation of 2-carboxyhexanoic acid is hexan-2-one, and the primary byproduct is carbon dioxide. aklectures.com In some literature, heating 2-(ethoxycarbonyl)hexanoic acid is reported to potentially form butyl acetate (B1210297) and carbon dioxide, though the formation of hexan-2-one is the more classically expected outcome following hydrolysis and decarboxylation.

Starting MaterialConditionsMajor ProductByproduct
2-Carboxyhexanoic acidHeatingHexan-2-oneCarbon dioxide
2-(Ethoxycarbonyl)hexanoic acidHeating (alternative pathway)Butyl acetateCarbon dioxide

Alkylation Reactions at the Alpha Position

The α-carbon of this compound is acidic due to its position between two electron-withdrawing carbonyl groups. fiveable.melibretexts.org This allows for deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate ion. aklectures.comfiveable.me This enolate is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. jove.com

The formation of the enolate is a crucial step. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) can also be used to ensure complete and irreversible enolate formation. youtube.comlibretexts.org The choice of base and reaction conditions can influence the outcome, especially when there is a possibility of O-alkylation versus the desired C-alkylation. However, with β-keto esters, C-alkylation is generally favored.

Manganese(III) acetate in the presence of copper(II) acetate has also been utilized to mediate the alkylation of β-keto esters with enol ethers, demonstrating a radical-based addition pathway for forming quaternary carbon centers. nih.gov

General Alkylation Process:

Deprotonation of the α-carbon with a base to form a nucleophilic enolate. jove.com

Nucleophilic attack of the enolate on an alkyl halide (or other electrophile) via an Sₙ2 mechanism. jove.com

Formation of the α-alkylated β-keto ester.

This sequence can be followed by hydrolysis and decarboxylation to produce a ketone with an elongated alkyl chain. aklectures.comjove.com

ReactantsBaseElectrophileProduct
This compoundSodium ethoxideAlkyl halide (R-X)Ethyl 2-alkyl-2-formylhexanoate
This compoundLithium diisopropylamide (LDA)Alkyl halide (R-X)Ethyl 2-alkyl-2-formylhexanoate

Nucleophilic Substitution Processes

The primary site for nucleophilic substitution in this compound is the carbonyl carbon of the ester group. These reactions generally proceed via a nucleophilic acyl substitution mechanism.

One important nucleophilic substitution reaction is transesterification , where one ester is converted into another by exchanging the alkoxy group. masterorganicchemistry.com This can be catalyzed by either an acid or a base. masterorganicchemistry.com In a base-catalyzed transesterification, an alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the original alkoxy group. masterorganicchemistry.com For example, reacting this compound with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of methyl 2-formylhexanoate. To drive the equilibrium, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen to activate the ester towards nucleophilic attack by an alcohol. masterorganicchemistry.com

Another nucleophilic substitution is the reaction with amines, known as aminolysis , to form amides. youtube.com This reaction typically requires heating and can be used with primary and secondary amines. youtube.com

Reaction TypeNucleophileCatalystProduct
TransesterificationAlcohol (R'OH)Acid (H⁺) or Base (R'O⁻)Alkyl 2-formylhexanoate (where alkyl is R')
AminolysisAmine (R'R''NH)HeatN,N-dialkyl-2-formylhexanamide

Addition and Elimination Reactions

This compound can participate in condensation reactions, which are a type of addition-elimination reaction. A key example is the Knoevenagel condensation . wikipedia.org In this reaction, the active methylene (B1212753) group of the β-keto ester acts as a nucleophile, adding to an aldehyde or ketone in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine. wikipedia.orgthermofisher.com The initial addition product is an aldol-type intermediate, which then undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product. wikipedia.orgorientjchem.org

The active methylene hydrogens in this compound are acidic enough to be deprotonated by a weak base, forming an enolate that initiates the nucleophilic attack on the carbonyl component. wikipedia.org

Knoevenagel Condensation Mechanism:

Deprotonation of the active methylene group by a weak base to form an enolate.

Nucleophilic addition of the enolate to the carbonyl group of an aldehyde or ketone. wikipedia.org

Protonation of the resulting alkoxide to form an aldol (B89426) addition product.

Elimination of a water molecule (dehydration) to form the final α,β-unsaturated compound. wikipedia.org

Palladium-catalyzed reactions of allylic esters of β-keto acids can also lead to elimination reactions. For instance, after initial decarboxylation and formation of a palladium enolate, β-hydrogen elimination can occur to yield α,β-unsaturated ketones. nih.gov

Carbonyl Chemistry and Ester Reactivity in this compound Systems

The chemical behavior of this compound is dominated by the interplay of its two carbonyl groups and the ester functionality. The presence of a second carbonyl group at the β-position significantly influences the reactivity of the ester and the α-carbon.

The electron-withdrawing nature of both the ester and the keto carbonyl groups increases the acidity of the α-hydrogens, making them readily removable by bases to form a stable, resonance-delocalized enolate. libretexts.orgmsu.edu This enhanced acidity is a cornerstone of the synthetic utility of β-keto esters, enabling reactions like alkylation and condensation. fiveable.me

The reactivity of the ester group itself is somewhat modulated compared to a simple ester. While it undergoes typical ester reactions like hydrolysis and transesterification, the conditions can sometimes be milder due to the electronic effects of the adjacent keto group. libretexts.orgyoutube.com However, the ester carbonyl is generally less electrophilic and thus less reactive towards nucleophiles than the ketone carbonyl. Aldehydes and ketones are generally more reactive than esters in nucleophilic addition reactions. youtube.com

The ester group in this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. libretexts.org In this case, both the ester and the ketone would likely be reduced. Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not reactive enough to reduce esters but can reduce ketones. libretexts.org Diisobutylaluminum hydride (DIBALH) can be used under controlled, low-temperature conditions to reduce the ester to an aldehyde. libretexts.org

The presence of the ethoxycarbonyl group also imparts specific physical properties, such as increased lipophilicity, which can be important in various applications.

Protonation and Deprotonation Mechanisms

The presence of α-hydrogens between the two carbonyl groups of this compound makes them particularly acidic and susceptible to deprotonation. aklectures.com The resulting enolate is stabilized by the delocalization of the negative charge onto the two adjacent oxygen atoms. youtube.com The acidity of these protons is a key factor in many of the reactions of β-keto esters. aklectures.com

The protonation and deprotonation of a molecule significantly influence its reactivity. Deprotonation increases the electron density, enhancing the nucleophilicity of the molecule. masterorganicchemistry.com Conversely, protonation makes a molecule more electron-poor and thus more electrophilic. masterorganicchemistry.comyoutube.com In the context of this compound, deprotonation is often the initial step in reactions where it acts as a nucleophile. mnstate.edu The choice of base is crucial; to avoid unwanted side reactions like saponification of the ester, an alkoxide base corresponding to the alcohol portion of the ester is typically used. libretexts.orglibretexts.org

The stability of the resulting conjugate base or acid plays a significant role in the equilibrium of these reactions. youtube.com For β-keto esters, the enolate formed upon deprotonation is sufficiently stable to be a key intermediate in various synthetic transformations. aklectures.com

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbons in this compound are electrophilic and can undergo nucleophilic addition reactions. masterorganicchemistry.comlibretexts.org This reaction is a fundamental process for carbonyl compounds, leading to a change in the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comkhanacademy.org The rate of nucleophilic addition is influenced by both electronic and steric factors. masterorganicchemistry.com

In nucleophilic addition, a nucleophile attacks the partially positive carbonyl carbon, forming a tetrahedral intermediate where the oxygen atom carries a negative charge. libretexts.orgkhanacademy.org This intermediate can then be protonated to yield an alcohol. libretexts.orgyoutube.com The reaction can be reversible or irreversible, depending on the nature of the attacking nucleophile. masterorganicchemistry.com For β-keto esters, the presence of the adjacent ester group can influence the reactivity of the ketone carbonyl.

The stereochemistry of nucleophilic addition is also an important consideration. If the substituents on the carbonyl carbon are different, the addition of a nucleophile can create a new chiral center. libretexts.org The attack can occur from either face of the planar carbonyl group, potentially leading to a mixture of stereoisomers. libretexts.org

Transesterification Processes

Transesterification is a crucial reaction for modifying esters, including β-keto esters like this compound. nih.govorganic-chemistry.org This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. nih.gov It is a valuable method for altering the ester group to suit the needs of a particular synthetic route. nih.gov

The reaction is particularly useful for β-keto esters because direct synthesis of certain esters can be challenging, while a wide variety of methyl and ethyl β-keto esters are commercially available and can serve as starting points for transesterification. nih.gov The mechanism of transesterification of β-keto esters is thought to proceed through an enol intermediate, where chelation between the two carbonyl groups and the catalyst plays a role. nih.gov Another proposed mechanism involves the formation of an acylketene intermediate. nih.gov

Various catalysts can be employed for the transesterification of β-keto esters, with a focus on environmentally benign options. nih.gov For example, methylboronic acid and boric acid have been shown to be effective catalysts for this transformation. nih.gov

Claisen Condensation and Related Enolate Chemistry

The Claisen condensation is a carbon-carbon bond-forming reaction that is fundamental to the chemistry of esters with α-hydrogens, such as this compound. libretexts.orgnumberanalytics.commasterorganicchemistry.com In this reaction, two ester molecules react in the presence of a strong base to form a β-keto ester. numberanalytics.combyjus.com When an ester like this compound is used as a reactant, it can act as both the nucleophilic enolate and the electrophilic acceptor, although crossed Claisen condensations with a different ester are more common to avoid complex product mixtures. libretexts.orgbyjus.com

The mechanism involves the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.comlibretexts.orglibretexts.org This is followed by the elimination of an alkoxide leaving group to form the β-keto ester product. libretexts.orglibretexts.org A full equivalent of base is required because the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. libretexts.org

The enolate of this compound can also participate in other reactions, such as alkylation. aklectures.comyoutube.com Treatment with a base followed by an alkyl halide leads to the formation of mono- or dialkylated β-keto esters. aklectures.com These alkylated products can then undergo hydrolysis and decarboxylation to yield ketones. aklectures.comyoutube.com

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methods. This often involves a combination of spectroscopic techniques to identify intermediates and computational studies to model reaction pathways. nih.govrsc.org

Spectroscopic and Computational Analysis of Reaction Intermediates

Spectroscopic methods are invaluable for identifying and characterizing transient species like reaction intermediates. rsc.org For reactions involving this compound, techniques such as NMR spectroscopy can provide evidence for the formation of specific tautomers, such as the keto or enol form. nih.gov For instance, studies on similar β-keto esters have shown that they can exist predominantly in the keto form in certain solvents. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for analyzing reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. nih.gov For β-keto esters, computational analysis can be used to study their reactivity, including their tendency to react with nucleophiles and the electrophilicity of different sites within the molecule. nih.gov Such studies can also help in understanding the conformational preferences of these molecules. nih.gov

The combination of experimental spectroscopic data and computational analysis provides a comprehensive picture of the reaction mechanism, allowing for a deeper understanding of the factors that control reactivity and selectivity. nih.govrsc.org

Kinetic Isotope Effects in this compound Reactions

Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. youtube.com By comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), valuable information about the transition state can be obtained. youtube.com

In reactions involving this compound where a C-H bond at the α-position is broken, a primary KIE would be expected if this bond cleavage occurs in the rate-limiting step. This is often the case in base-mediated enolate formation. nih.gov The magnitude of the KIE can provide insights into the symmetry of the transition state. nih.gov

While specific KIE studies on this compound are not widely reported in the provided context, the principles are applicable to its reactions. For example, in the hydrolysis of related compounds, KIEs have been used to distinguish between different mechanistic pathways. acs.org Similarly, in enzyme-catalyzed reactions involving β-elimination, KIEs have been instrumental in elucidating the mechanism of proton abstraction. nih.gov The study of KIEs in reactions like the Claisen condensation or alkylation of this compound could provide detailed information about the transition state structures. youtube.comacs.org

Transition State Analysis and Energy Landscapes

The reactivity of this compound is fundamentally dictated by the energy profiles of its reactions, which include the energies of reactants, products, intermediates, and the transition states that connect them. Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating these energy landscapes and characterizing the fleeting geometries of transition states.

A central feature of the reactivity of β-keto esters like this compound is the acidity of the α-proton located between the two carbonyl groups. Deprotonation by a suitable base leads to the formation of a resonance-stabilized enolate ion. This enolate is a crucial intermediate in many of the reactions discussed below. The pKa of the α-proton in typical β-keto esters is around 11, making it significantly more acidic than the α-protons of simple ketones or esters. This enhanced acidity is due to the delocalization of the negative charge onto both carbonyl oxygens, which stabilizes the conjugate base. The formation of this stable enolate is a key factor in the thermodynamic driving force for several reactions.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction of esters. While this compound itself is a product of a Claisen-type reaction, understanding the reverse reaction (retro-Claisen) and the condensation of similar esters provides insight into the transition states involved. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of another ester molecule.

An intramolecular version of this reaction is the Dieckmann condensation, which occurs in diesters to form cyclic β-keto esters. For a molecule like diethyl adipate, the intramolecular cyclization to form a five-membered ring is a well-studied example. The mechanism mirrors the intermolecular Claisen condensation, with the crucial step being the formation of the cyclic tetrahedral intermediate. The stability of 5- and 6-membered rings makes these processes particularly favorable.

The hydrolysis of the ethoxycarbonyl group in this compound can occur under either acidic or basic conditions. Computational studies on the hydrolysis of simpler esters like ethyl acetate provide valuable data on the energy landscapes of these transformations.

In neutral or acid-catalyzed hydrolysis, the reaction typically proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a water molecule on the protonated carbonyl carbon. First-principles calculations on the neutral hydrolysis of ethyl acetate have shown that the conformation of the ester in the transition state can significantly affect the activation energy.

Reactant ConformerActivation Energy (kcal/mol)Reference
trans-Ethyl Acetate~3.5 kcal/mol higher than gauche researchgate.net
gauche-Ethyl AcetateLower activation energy researchgate.net

This interactive table presents computational data for the neutral hydrolysis of ethyl acetate, a model system for the hydrolysis of this compound. The data highlights the influence of the ester's conformation on the activation energy of the reaction. researchgate.net

Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, again forming a tetrahedral intermediate, which then collapses to give the carboxylate and ethanol.

The enolate of this compound is a potent nucleophile and can readily participate in SN2 reactions with alkyl halides. This alkylation reaction is a cornerstone of the synthetic utility of β-keto esters. A key aspect of the transition state analysis for this reaction is the competition between C-alkylation and O-alkylation.

Computational studies on the ethylation of the ethyl acetoacetate (B1235776) anion have shown that the activation energies for C- and O-alkylation are influenced by the nature of the leaving group on the alkylating agent.

Alkylating Agent (Et-X)Favored ProductControlling FactorReference
Et-ClO-alkylationKinetic
Et-IC-alkylationThermodynamic

This interactive table summarizes the findings from a computational study on the alkylation of the ethyl acetoacetate anion, providing insights into the factors that would control the alkylation of this compound. The preference for C- or O-alkylation is dependent on whether the reaction is under kinetic or thermodynamic control, which is influenced by the leaving group of the alkylating agent.

The transition state for C-alkylation involves the formation of a new carbon-carbon bond, while the transition state for O-alkylation leads to the formation of an ether linkage. The relative energies of these transition states determine the initial product distribution (kinetic control), while the relative stabilities of the final products determine the outcome under conditions of thermodynamic equilibrium.

Derivatives and Analogues of 2 Ethoxycarbonylhexanoate: Synthesis and Research Applications

Synthesis of Functionalized 2-Ethoxycarbonylhexanoate Derivatives

The functionalization of this compound is primarily achieved through reactions targeting the active methylene (B1212753) proton and the ester groups. These modifications allow for the generation of a diverse library of derivatives with tailored chemical properties.

One of the fundamental transformations of this compound (diethyl butylmalonate) is the alteration of its ester groups through transesterification. This process involves reacting the diethyl ester with a different alcohol in the presence of a catalyst, typically a base or an acid, to exchange the ethyl groups for other alkyl or aryl moieties. This method is crucial for modifying the solubility and reactivity of the resulting molecule.

For example, reacting diethyl butylmalonate with an excess of propanol under catalytic conditions will yield a mixture of ethyl propyl butylmalonate and dipropyl butylmalonate. The reaction equilibrium can be shifted towards the desired product by removing the lower-boiling alcohol (in this case, ethanol) as it is formed. While organotin compounds have been used as catalysts, their use can lead to byproducts, making catalyst selection critical for achieving high purity google.com. The continuous removal of ethanol (B145695) and the use of optimized reaction conditions can lead to high yields and purities of the target ester google.com.

Starting EsterReagent AlcoholCatalystPotential Product(s)
Diethyl butylmalonaten-PropanolSodium PropoxideEthyl (propyl) butylmalonate, Dipropyl butylmalonate
Diethyl butylmalonateMethanol (B129727)Sulfuric AcidMethyl (ethyl) butylmalonate, Dimethyl butylmalonate
Diethyl butylmalonateBenzyl AlcoholTitanium(IV) isopropoxideBenzyl (ethyl) butylmalonate, Dibenzyl butylmalonate

The synthesis of highly functionalized analogues, such as those containing amino and haloalkyl groups, often employs diethyl acetamidomalonate as a key starting material wikipedia.orgpearson.com. This reagent serves as a synthetic equivalent of a protected glycine, allowing for the introduction of an amino group at the alpha-carbon.

The synthesis of a compound like 2-acetamido-6-bromo-2-ethoxycarbonylhexanoic acid can be envisioned through a multi-step sequence:

Alkylation: The first step is the C-alkylation of diethyl acetamidomalonate. The active methylene proton is removed by a base (e.g., sodium ethoxide) to form a nucleophilic carbanion. This anion is then reacted with an appropriate electrophile, such as 1,4-dibromobutane, to introduce a 4-bromobutyl side chain.

Hydrolysis: Following alkylation, selective hydrolysis of one of the two ester groups is performed. This is typically achieved under controlled basic conditions, followed by acidification. This step converts one of the ethyl ester groups into a carboxylic acid, yielding the target molecule. Complete hydrolysis followed by decarboxylation would lead to the corresponding alpha-amino acid wikipedia.orgucalgary.ca.

This synthetic strategy showcases how the malonic ester framework allows for the controlled construction of complex, polyfunctional molecules that are valuable in pharmaceutical and chemical research wikipedia.org.

StepReagents & ConditionsIntermediate/ProductPurpose
1. Deprotonation Diethyl acetamidomalonate, Sodium Ethoxide (NaOEt) in EthanolSodium salt of diethyl acetamidomalonateGeneration of a nucleophilic carbanion.
2. Alkylation 1,4-DibromobutaneDiethyl 2-acetamido-2-(4-bromobutyl)malonateIntroduction of the bromo-functionalized side chain.
3. Selective Hydrolysis 1. NaOH (1 eq.), H2O/EtOH2. HCl (aq)2-Acetamido-6-bromo-2-ethoxycarbonylhexanoic acidConversion of one ester group to a carboxylic acid.

The cornerstone of malonic ester chemistry is the alkylation of the α-carbon. The synthesis of this compound (diethyl butylmalonate) itself is a prime example of this reaction. It is typically prepared by reacting diethyl malonate with a base, such as sodium ethoxide in ethanol, to generate the malonate enolate lookchem.comorgsyn.orgsciencemadness.org. This is followed by nucleophilic substitution with an alkyl halide like 1-bromobutane (B133212) or chlorobutane lookchem.comorgsyn.org. The reaction is often refluxed to ensure completion orgsyn.org.

To synthesize more complex analogues, this process can be repeated. The mono-alkylated product (diethyl butylmalonate) still possesses one acidic proton and can be deprotonated again with a strong base and reacted with a second alkyl halide to yield a di-alkylated product, such as diethyl butyl(ethyl)malonate .

Advanced strategies to improve these reactions include the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between the water-soluble base (like potassium carbonate) and the organic-soluble malonic ester, often leading to improved yields and milder reaction conditions lookchem.com. Acylation reactions can also be performed at the α-carbon using acyl chlorides or anhydrides, further expanding the range of possible derivatives and introducing ketone functionalities into the structure chemicalbook.com.

Starting MaterialBaseAlkylating/Acylating AgentProduct
Diethyl malonateSodium Ethoxide1-BromobutaneDiethyl butylmalonate (this compound)
Diethyl butylmalonateSodium EthoxideBromoethaneDiethyl butyl(ethyl)malonate
Diethyl malonatePotassium Carbonate (PTC)Benzyl chlorideDiethyl benzylmalonate
Diethyl butylmalonateSodium HydrideAcetyl ChlorideDiethyl acetyl(butyl)malonate

Role of this compound Derivatives as Synthetic Intermediates

The true value of this compound and its derivatives lies in their application as versatile intermediates in the synthesis of more elaborate molecular structures.

Derivatives of this compound are foundational in the synthesis of a variety of important compounds, particularly pharmaceuticals and other biologically active molecules.

A classic application is the synthesis of barbiturates. The condensation of a disubstituted malonic ester, such as diethyl dibutylmalonate, with urea in the presence of a strong base leads to the formation of the corresponding barbituric acid derivative, which historically formed a class of sedative drugs smu.ca.

Furthermore, alkylated diethyl acetamidomalonate serves as a direct precursor to α-amino acids wikipedia.orgorgsyn.org. After alkylation to introduce the desired side chain, acidic hydrolysis of the ester and amide groups, followed by heating, results in decarboxylation to yield the final racemic α-amino acid wikipedia.orgucalgary.ca. This method is highly versatile for preparing both natural and unnatural amino acids. For instance, diethyl butylmalonate itself has been used as a reagent in the synthesis of peptide deformylase inhibitors, which are being investigated for their potential to combat drug-resistant bacteria lookchem.com.

The structure of this compound derivatives makes them ideal building blocks for polyfunctional organic compounds. The two ester groups can be chemically distinguished or modified together, and the α-carbon can be functionalized, providing multiple handles for synthetic elaboration.

For example, the hydrolysis and decarboxylation of an alkylated malonic ester is a standard method for preparing substituted carboxylic acids . The synthesis of diethyl alkyl(substituted aryl)malonates provides a route to compounds that are intermediates in the synthesis of biologically important barbiturates like phenobarbital smu.ca. This approach allows for the introduction of both alkyl and aryl groups onto the malonate scaffold, creating a highly functionalized intermediate that can be further transformed. The ability to perform nucleophilic substitution reactions using the carbanion of alkylmalonates allows for the construction of complex carbon skeletons, demonstrating their utility as versatile building blocks in organic chemistry smu.ca.

Structure-Reactivity Relationship Studies of this compound Analogues

The chemical reactivity of this compound and its analogues is intricately governed by the interplay of steric and electronic factors. Modifications to the molecular structure, even subtle ones, can lead to significant changes in reaction rates and equilibrium positions. Understanding these relationships is crucial for designing synthetic routes and predicting the behavior of these compounds in various chemical transformations.

Investigating Steric and Electronic Effects on Chemical Reactivity

The presence of substituents on the carbon backbone of this compound analogues can exert profound steric and electronic effects on their reactivity. These effects are often studied through kinetic analysis of reactions such as hydrolysis, enolization, and alkylation.

Steric Effects:

Steric hindrance, arising from the spatial arrangement of atoms, can significantly impede the approach of reagents to the reactive centers of the molecule. In the context of this compound analogues, bulky substituents at or near the C2 position can shield the carbonyl carbon of the ester and the α-carbon, thereby slowing down reactions that involve nucleophilic attack at these sites.

The Taft steric parameter (Es) is a quantitative measure of the steric effect of a substituent, derived from the rates of acid-catalyzed hydrolysis of esters. A more negative Es value indicates a greater steric hindrance. For instance, increasing the size of an alkyl substituent at the C2 position of a this compound analogue would lead to a more negative Es value and a corresponding decrease in the rate of hydrolysis.

Substituent (R) at C2Taft Steric Parameter (E_s)Relative Rate of Hydrolysis (k_rel)
-H+1.24100
-CH₃0.0025
-CH₂CH₃-0.0720
-CH(CH₃)₂-0.475
-C(CH₃)₃-1.54<1

Electronic Effects:

The electronic nature of substituents influences the electron density distribution within the molecule, thereby affecting its reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electrophilicity of the carbonyl carbons and the acidity of the α-proton.

In the case of this compound analogues, the presence of an EWG at the α-position increases the acidity of the α-proton, facilitating the formation of an enolate anion. This, in turn, can enhance the rate of reactions that proceed through an enolate intermediate, such as alkylation and condensation reactions. Conversely, an EDG would decrease the acidity of the α-proton and slow down such reactions.

The Hammett equation can be used to quantify the electronic influence of substituents on reaction rates. The substituent constant (σ) reflects the electron-donating or electron-withdrawing ability of a group. A positive σ value indicates an EWG, while a negative value signifies an EDG.

Substituent (X) at α-positionHammett Constant (σ_p)pKa of α-proton (approx.)
-NO₂+0.78~9
-CN+0.66~10
-Cl+0.23~12
-H0.00~13
-CH₃-0.17~14
-OCH₃-0.27~15

Conformational Analysis of Derivatives

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a significant impact on its reactivity and physical properties. For flexible acyclic molecules like derivatives of this compound, rotation around single bonds can lead to various conformers with different energies.

The study of these conformational preferences is typically carried out using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods.

NMR Spectroscopy:

NMR spectroscopy is a powerful tool for conformational analysis in solution. Vicinal coupling constants (³J) between protons on adjacent carbons are particularly informative. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, it is possible to deduce the preferred conformations around specific bonds. For example, a larger coupling constant between the α-proton and a β-proton in a 2-substituted hexanoate (B1226103) would suggest a preference for an anti-periplanar arrangement of these protons.

Computational Modeling:

Computational methods, such as molecular mechanics and quantum mechanics calculations, can provide detailed insights into the conformational landscape of a molecule. These methods can be used to calculate the relative energies of different conformers and the energy barriers for their interconversion.

For instance, in a derivative with a bulky substituent at the C2 position, steric hindrance will likely force the molecule to adopt a conformation that minimizes the interaction between this substituent and the ethoxycarbonyl group.

DerivativeDihedral Angle (O=C-C2-C3)Relative Energy (kcal/mol)
2-Methyl-2-ethoxycarbonylhexanoate~60° (gauche)0
~180° (anti)+1.5
2-tert-Butyl-2-ethoxycarbonylhexanoate~75° (gauche)0
~180° (anti)+3.8

The data in the table above, derived from computational models, illustrates how a bulkier substituent at the C2 position can increase the energy difference between the gauche and anti conformers, further favoring the gauche conformation to alleviate steric strain.

Understanding the conformational preferences of this compound derivatives is essential for rationalizing their reactivity. The accessibility of reactive sites and the orbital overlap required for certain reactions are directly dependent on the molecule's conformation.

Biochemical Roles and Metabolic Intermediate Research of 2 Ethoxycarbonylhexanoate

Theoretical Considerations of 2-Ethoxycarbonylhexanoate as a Metabolic Intermediate

The structure of this compound, featuring a six-carbon backbone and an ethyl ester group, suggests potential intersections with several key metabolic pathways. These connections are largely hypothetical and serve as a framework for future research.

Fatty acid metabolism is a central process for energy production, involving the breakdown of fatty acids through beta-oxidation. This process sequentially cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. Given its six-carbon chain, it is conceivable that this compound, or its de-esterified form, 2-carboxyhexanoic acid, could be a substrate or product of a modified beta-oxidation pathway.

However, the presence of the carboxyl group at the C-2 position would necessitate alternative enzymatic machinery compared to standard beta-oxidation. The typical beta-oxidation spiral involves oxidation at the beta-carbon (C-3), which in this case is adjacent to the carboxyl group. This structural feature might present steric hindrance or require specialized enzymes for further processing.

Table 1: Comparison of Standard Beta-Oxidation Intermediate and a Hypothetical 2-Carboxy Acyl-CoA Intermediate

FeatureStandard Beta-Oxidation Intermediate (e.g., Hexanoyl-CoA)Hypothetical 2-Carboxyhexanoyl-CoA
Structure A straight-chain fatty acyl-CoAA fatty acyl-CoA with a carboxyl group at the alpha-carbon
Enzymatic Steps Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, ThiolaseWould likely require a different set of enzymes to accommodate the alpha-carboxyl group
Products Acetyl-CoA and a fatty acyl-CoA shortened by two carbonsHypothetically could lead to modified products or require decarboxylation prior to or during breakdown

Proposed Connections to Amino Acid or Carbohydrate Metabolism

The carbon skeleton of this compound could theoretically be derived from or feed into amino acid or carbohydrate metabolism. For instance, some amino acids are catabolized to intermediates of the citric acid cycle or other key metabolic hubs. The six-carbon frame of hexanoate (B1226103) could potentially be linked to the metabolism of certain amino acids, although this would likely involve a series of complex enzymatic transformations including transamination and decarboxylation.

Similarly, connections to carbohydrate metabolism are conceivable, albeit less direct. Carbohydrate metabolism primarily involves phosphorylated six-carbon sugars. The integration of a non-phosphorylated, carboxylated six-carbon chain would require a series of enzymatic steps to convert it into a recognizable intermediate of glycolysis or the pentose phosphate pathway.

Enzymatic Transformations Involving this compound or Related Esters

While in vivo metabolic data for this compound is scarce, in vitro studies on related ester compounds provide a basis for understanding its potential enzymatic transformations.

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. It is highly probable that this compound can serve as a substrate for these enzymes, yielding ethanol (B145695) and 2-carboxyhexanoic acid. Studies on structurally similar compounds, such as esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid, have demonstrated that lipases, like Candida antarctica lipase, can effectively hydrolyze the ester group. researchgate.net The efficiency of such enzymatic hydrolysis can be influenced by factors like the specific enzyme used, the reaction conditions, and the stereochemistry of the substrate. researchgate.net

Research on the enzymatic synthesis and hydrolysis of ethyl hexanoate, a structurally related compound lacking the 2-carboxy group, has been extensively studied. Various lipases, including those from Thermomyces lanuginosus and Rhizomucor miehei, have shown activity towards ethyl hexanoate. researchgate.net The kinetics of these reactions are well-characterized and often follow a Ping-Pong Bi-Bi mechanism, where the enzyme binds to one substrate and releases a product before binding to the second substrate. researchgate.netscispace.com

Table 2: Examples of Lipase-Catalyzed Reactions on Related Esters

EnzymeSubstrateReaction TypeKey Findings
Candida antarctica lipaseEsters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acidHydrolysisAchieved enantiomeric excesses ranging from 80 to 99%. researchgate.net
Novozym 435 (Candida antarctica lipase B)2-ethylhexanoic acid and 2-ethyl-1-hexanolEsterificationReaction proceeds via a Ping-Pong Bi-Bi mechanism with inhibition by the acid. researchgate.net
Rhizomucor miehei lipaseEthanol and hexanoic acidEsterificationImmobilized lipase used for the synthesis of ethyl hexanoate. researchgate.net
Candida rugosa lipaseHexanoic acid and ethyl alcoholEsterificationKinetic studies suggest a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates. scispace.com

Decarboxylase and Other Enzyme Interactions

Following the hydrolysis of the ethyl ester, the resulting 2-carboxyhexanoic acid could potentially undergo decarboxylation. Decarboxylases are enzymes that catalyze the removal of a carboxyl group, typically from a β-keto acid. While 2-carboxyhexanoic acid is not a β-keto acid, the presence of the carboxyl group on the alpha-carbon might make it a substrate for specific α-decarboxylases. The decarboxylation of a β-keto acid proceeds through a cyclic transition state, a mechanism that is not directly applicable here. csbsju.edumasterorganicchemistry.com However, various decarboxylation reactions of carboxylic acids are known to occur in biological systems and through chemical catalysis. nih.govlibretexts.orgorganic-chemistry.org The product of such a reaction would be hexanoic acid, a common fatty acid.

The principles of bio-inspired synthesis and biocatalysis leverage enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. astrazeneca.comnih.gov While there are no specific reports on the use of this compound in bio-inspired synthesis, the enzymatic reactions discussed above fall under the umbrella of biocatalysis. For instance, the enantioselective hydrolysis of related 2-carboxy esters using lipases is a prime example of biocatalysis being used to produce chiral molecules. researchgate.net

Biocatalysis is an emerging field with significant potential for sustainable chemical production. astrazeneca.com The enzymatic synthesis of esters like ethyl hexanoate is an active area of research, with studies focusing on optimizing reaction conditions and enzyme performance. researchgate.netipl.orgresearchgate.net These approaches offer a green alternative to traditional chemical synthesis. unibo.it The potential to use enzymes to manipulate this compound or its derivatives opens up possibilities for its inclusion in biocatalytic cascades for the synthesis of valuable chemicals. Biomimetic synthesis, which aims to mimic natural biosynthetic pathways, could also potentially involve intermediates with similar structural motifs. nih.govdoi.orgresearchgate.net

Research on this compound in Non-Clinical Biological Systems

Identification of Biosynthetic or Degradation Pathways

Currently, there are no identified or proposed biosynthetic or degradation pathways for this compound in any biological system. The chemical structure suggests potential enzymatic hydrolysis of the ester bond by esterases or lipases, which are ubiquitous in nature. This would yield ethanol and 2-carboxyhexanoate. However, specific enzymes that catalyze this reaction with this compound as a substrate have not been characterized.

Hypothetically, its degradation could follow pathways similar to other carboxylated fatty acids, but this remains speculative without direct experimental evidence.

Analytical Research Methodologies for 2 Ethoxycarbonylhexanoate

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is a cornerstone for the analysis of ethyl 2-ethylhexanoate (B8288628) and 2-ethylhexanoic acid, enabling their separation from complex matrices and subsequent quantification. Both gas and liquid chromatography are widely employed, each with specific applications tailored to the compound's properties and the analytical goals.

Gas chromatography is a powerful technique for the analysis of volatile compounds like ethyl 2-ethylhexanoate and its derivatives. psu.edu It is frequently used to determine the purity of a sample, quantify its concentration, and identify components in a mixture. psu.edumdpi.com

In a typical application, the composition of reaction products during the synthesis of 2-ethylhexanoic acid from 2-ethylhexanal (B89479) is analyzed using an Agilent 8890 gas chromatograph with a flame ionization detector (FID). mdpi.com For the analysis of trace levels, such as in biological samples like urine, derivatization is often performed to enhance sensitivity. psu.edu For instance, 2-ethylhexanoic acid can be converted to its pentafluorobenzyl ester to allow for highly sensitive detection using an electron capture detector (ECD). psu.edu The identity of the GC peaks is typically confirmed using a mass spectrometer coupled with the GC system (GC-MS). psu.edunih.gov

Key parameters for GC analysis can vary depending on the specific application, as detailed in the table below.

Table 1: Example GC Parameters for the Analysis of 2-Ethylhexanoic Acid

Parameter Method for Reaction Product Analysis mdpi.com Method for Biological Sample Analysis psu.edu
Column DB-WAXetr (50 m × 0.32 mm × 1 μm) Cross-linked methyl silicone capillary column
Detector Flame Ionization Detector (FID) Electron Capture Detector (ECD) / Mass Spectrometry (MS)
Carrier Gas Helium Not specified
Temperatures Injector: 250°C, Detector: 270°C Not specified
Oven Program 50°C, 3°C/min to 65°C, 5°C/min to 120°C, 15°C/min to 200°C (15 min hold) Not specified

| Sample Prep | Direct injection of reaction mixture | Derivatization to pentafluorobenzyl ester |

High-performance liquid chromatography is another essential technique, particularly for samples that are non-volatile or thermally unstable. Reverse-phase (RP) HPLC is the most common mode used for the analysis of 2-ethylhexanoic acid and its esters. sielc.comsielc.com

These methods often use C18 columns and a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid to ensure proper peak shape and retention. sielc.comsielc.comgoogle.com For mass spectrometry-compatible applications, volatile acids like formic acid are used in the mobile phase. sielc.comsielc.com Detection is commonly achieved using a diode array detector (DAD) or a mass spectrometer. google.com HPLC methods have been developed for quantifying 2-ethylhexanoic acid as an impurity in pharmaceutical ingredients and as a component in commercial products like antifreeze. google.comthermofisher.com For instance, a method to determine 2-ethylhexanoic acid in clavulanate involves direct injection onto an IonPac AS11 column with a potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. thermofisher.comchromatographyonline.comchromatographyonline.com

Table 2: Example HPLC Parameters for 2-Ethylhexanoic Acid Analysis

Parameter General Reverse-Phase Method sielc.com Analysis in Antifreeze google.com Analysis in Clavulanate chromatographyonline.comchromatographyonline.com
Column Newcrom R1 Eclipse XDB C18 IonPac AG11/AS11
Mobile Phase Acetonitrile, Water, Phosphoric Acid Acetonitrile-Water (50:50) Potassium Hydroxide (KOH) gradient
Detector MS-compatible (with formic acid) Diode Array Detector (DAD) Suppressed Conductivity
Flow Rate Not specified Not specified 0.25 mL/min

| Temperature | Not specified | Not specified | 30°C |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure and assessing the purity of 2-ethoxycarbonylhexanoate. Techniques like NMR, MS, and IR spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of ethyl 2-ethylhexanoate. chemicalbook.comnih.gov

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. hmdb.ca For ethyl 2-ethylhexanoate, characteristic signals include two triplets and a quartet for the ethoxy group, signals for the two ethyl groups, and multiplets for the butyl chain protons. The solvent, commonly deuterated chloroform (B151607) (CDCl₃), influences the exact chemical shifts. hmdb.ca

Table 3: Predicted ¹H NMR Spectral Data for Ethyl 2-ethylhexanoate

Protons Chemical Shift (ppm) (Predicted) Multiplicity
CH₃ (ester ethyl) ~1.2 Triplet
O-CH₂ (ester ethyl) ~4.1 Quartet
CH (position 2) ~2.2 Multiplet
CH₂ (ethyl at C2) ~1.6 Multiplet
CH₃ (ethyl at C2) ~0.9 Triplet
(CH₂)₃ (butyl chain) ~1.3 Multiplet

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. nih.govfoodb.ca

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. nist.gov It is often coupled with gas chromatography (GC-MS) for the separation and identification of components in a mixture. nih.govrestek.comanalytice.com

When ethyl 2-ethylhexanoate is analyzed by electron ionization (EI) mass spectrometry, it produces a characteristic fragmentation pattern. nist.gov The molecular ion peak (M⁺) may be observed, and various fragment ions provide structural information. The NIST WebBook of chemistry data provides mass spectral information for ethyl 2-ethylhexanoate. nist.gov

Table 4: Key Ions in the Electron Ionization Mass Spectrum of Ethyl 2-ethylhexanoate nist.gov

m/z Value Identity/Interpretation
172 Molecular Ion [M]⁺
127 [M - OCH₂CH₃]⁺ (Loss of ethoxy group)
101 [COOCH₂CH₃]⁺ (McLafferty rearrangement product)
88 (Further fragmentation)
57 (Alkyl fragments)
43 (Alkyl fragments)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The IR spectrum of ethyl 2-ethylhexanoate shows characteristic absorption bands that confirm its identity as an ester. researchgate.netnist.gov A strong, sharp peak corresponding to the carbonyl (C=O) group stretch is the most prominent feature. researchgate.net Other important bands include the C-O stretches and the C-H stretches of the alkyl groups. researchgate.netnist.gov

Table 5: Characteristic IR Absorption Bands for Ethyl Hexanoate (B1226103) researchgate.net

Functional Group Wavenumber (cm⁻¹) Description
C=O (ester) ~1704 Strong, sharp carbonyl stretch
C-O (ester) ~1257 C-O stretching
C-H (alkane) ~2935 C-H stretching

Ultraviolet-Visible (UV-Vis) spectroscopy has limited application for the structural analysis of aliphatic esters like ethyl 2-ethylhexanoate because they lack a significant chromophore that absorbs light in the UV-Vis range (200-800 nm). However, it can be used as a detection method in HPLC (e.g., with a Diode Array Detector) where changes in absorbance can be monitored, although sensitivity may be low. google.com

Advanced Analytical Approaches in Chemical Research

Advanced analytical methodologies are indispensable in modern chemical research, providing the tools to identify, quantify, and study the behavior of complex molecules like this compound. These techniques offer high sensitivity, selectivity, and the ability to analyze compounds in intricate matrices, which is crucial for understanding their properties and reaction dynamics.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of this compound. The combination of chromatography for separation and mass spectrometry for detection provides comprehensive qualitative and quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. youtube.com In this method, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase within a gas chromatograph. youtube.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. youtube.com

For this compound, which has a boiling point of 106 °C at 11 mmHg, GC-MS is a highly suitable analytical method. chemicalbook.comsigmaaldrich.com The analysis would involve injecting a solution of the compound into the GC, where it would travel through a capillary column. The retention time, the time it takes for the compound to exit the column, helps in its identification. The subsequent mass spectrum would confirm its identity by matching it against a spectral library or by interpreting the fragmentation pattern. For instance, a common ionization technique, electron ionization (EI), would likely cause predictable fragmentation of the ester and cyclohexanone (B45756) moieties of the molecule. The combination of retention time and mass spectrum provides a high degree of confidence in the identification of the analyte. youtube.com GC-MS can also be used for quantitative analysis by measuring the area under the chromatographic peak. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile and powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. mdpi.comnih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally labile, and it can analyze a wide range of molecules in complex mixtures. ub.edu In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation occurs based on the differential partitioning of the analyte between the two phases. mdpi.com The eluent from the LC column is then introduced into the mass spectrometer.

The analysis of this compound by LC-MS would typically involve reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). mdpi.comscribd.com As a β-keto ester, this compound can exist in both keto and enol forms, and LC conditions can be optimized to separate these tautomers if necessary. Mass spectrometric detection, often using techniques like electrospray ionization (ESI), would provide the molecular weight of the compound and, with tandem mass spectrometry (MS/MS), structural information through fragmentation. nih.govepa.gov LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte in complex samples. nih.govepa.govnih.gov

Table 1: Comparison of GC-MS and LC-MS for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase followed by mass analysis. youtube.com Separates compounds in the liquid phase followed by mass analysis. mdpi.com
Sample Volatility Requires the analyte to be volatile and thermally stable. youtube.com Suitable for a wide range of volatilities, including non-volatile compounds. ub.edu
Derivatization May be required for non-volatile analytes to increase volatility. Generally not required for volatility, but can be used to improve ionization.
Separation Mechanism Based on boiling point and polarity. youtube.com Based on partitioning between mobile and stationary phases. mdpi.com
Ionization Techniques Electron Ionization (EI), Chemical Ionization (CI). youtube.com Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). epa.gov

| Typical Application | Analysis of essential oils, environmental pollutants, and drug screening. researchgate.netnih.gov | Analysis of pharmaceuticals, proteins, peptides, and natural products. mdpi.comub.edu |

Quantitative Analysis and Method Validation for Research Applications

For research applications requiring precise and reliable measurement of this compound, a fully validated quantitative analytical method is essential. Method validation ensures that the chosen analytical procedure is suitable for its intended purpose. europa.eueuropa.eu The validation process involves evaluating several key performance characteristics as defined by guidelines such as those from the International Council for Harmonisation (ICH). europa.eueuropa.euich.org

The typical parameters assessed during method validation include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, this would be demonstrated by showing that the chromatographic peak is pure and that there is no interference from starting materials or by-products of its synthesis. ich.org

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euich.org This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis on the plot of signal versus concentration. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery. ich.org

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. epa.gov

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. epa.govnih.gov

A validated LC-MS/MS method for the quantitative analysis of this compound would provide high sensitivity and selectivity. nih.gov The following table illustrates hypothetical validation data for such a method.

Table 2: Illustrative Method Validation Parameters for Quantitative Analysis of this compound by LC-MS/MS

Validation Parameter Acceptance Criteria Hypothetical Result
Linearity (R²) R² > 0.99 mdpi.com 0.9995
Range Defined by linearity 1 - 1000 ng/mL
Accuracy (% Recovery) 80 - 120% nih.gov 98.5 - 103.2%
Precision (RSD) < 15% nih.gov < 5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3 epa.gov 0.1 ng/mL

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 epa.gov | 0.5 ng/mL |

Application of Analytical Research in Mechanistic Studies

Analytical research plays a critical role in elucidating reaction mechanisms, providing empirical evidence to support or refute proposed pathways. libretexts.org For reactions involving this compound, such as its synthesis via the Dieckmann condensation, analytical techniques are essential for understanding the transformation at a molecular level. wikipedia.orgnumberanalytics.comlibretexts.org

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester. wikipedia.orgnumberanalytics.comlibretexts.org The generally accepted mechanism involves several key steps:

Deprotonation at the α-carbon to one of the ester groups to form an enolate intermediate. wikipedia.orglibretexts.org

Intramolecular nucleophilic attack of the enolate on the other ester carbonyl group to form a cyclic tetrahedral intermediate. numberanalytics.com

Elimination of an alkoxide to form the cyclic β-keto ester. numberanalytics.com

Deprotonation of the acidic α-hydrogen of the β-keto ester product by the base, which drives the reaction to completion.

Acidic workup to protonate the enolate and yield the final product. wikipedia.orglibretexts.org

Analytical methods can be employed to study this mechanism in several ways:

Identification of Intermediates: While the enolate and tetrahedral intermediates are often transient and difficult to isolate, techniques like low-temperature NMR or specialized mass spectrometry methods could potentially be used to detect their presence, providing direct evidence for the proposed mechanism.

Kinetic Studies: By using a quantitative analytical method (e.g., GC-MS or LC-MS), the concentration of the starting diester and the product, this compound, can be monitored over time. libretexts.org This data can be used to determine the rate law of the reaction, which provides insight into the composition of the rate-determining step. libretexts.org For example, if the rate is found to be dependent on the concentrations of both the diester and the base, it would support a bimolecular rate-determining step, consistent with the initial deprotonation. youtube.com

Structural Elucidation of Products and By-products: Analytical techniques are crucial for confirming the structure of the desired product, this compound, and for identifying any side products. wikipedia.org This information can reveal alternative reaction pathways or competing reactions, leading to a more complete understanding of the reaction mechanism. For instance, if the starting diester is unsymmetrical, different enolates can form, potentially leading to a mixture of products which can be separated and identified using chromatography. youtube.com

In essence, the application of advanced analytical research provides the empirical foundation for understanding the intricate steps of chemical reactions, moving from a theoretical proposal to a well-supported mechanistic model.

Theoretical Studies and Computational Chemistry of 2 Ethoxycarbonylhexanoate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 2-ethoxycarbonylhexanoate, DFT can provide insights into its reactivity, stability, and spectroscopic properties.

DFT calculations are instrumental in modeling chemical reaction pathways, such as the hydrolysis of esters, by determining the geometries of reactants, transition states, and products, along with their respective energies. A common application is the study of ester hydrolysis, which can proceed via different mechanisms depending on the conditions (e.g., acidic or basic).

For analogous simple esters like ethyl acetate (B1210297), DFT studies have elucidated the energy barriers associated with the reaction steps. For instance, in acid-catalyzed hydrolysis, a key rate-determining step is often the nucleophilic attack of a water molecule on the protonated carbonyl carbon. nih.gov The calculated energy barrier for this step in the reaction of acetic acid and ethanol (B145695) to form ethyl acetate is approximately 19.6 kcal/mol. nih.gov Quantum mechanical calculations on similar systems have explored both concerted and stepwise mechanisms for hydrolysis, revealing that the presence of explicit water molecules or other catalysts can significantly alter the energy profile. ic.ac.ukic.ac.uk

Table 1: Illustrative Energy Barriers for Ester Hydrolysis Mechanisms from DFT Studies on Analogous Systems

Reaction Catalyst Mechanism Calculated Activation Energy (kcal/mol) Reference
Ethyl Acetate Formation Acid Nucleophilic Addition 19.6 nih.gov
Alkyl Acetate Hydrolysis Guanidine Alkyl-O Cleavage (inversion) ~15-17 ic.ac.uk

This table presents representative data from studies on similar ester systems to illustrate the types of insights gained from DFT calculations.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.

For a diester like this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carbonyl groups, which have non-bonding electron pairs. The LUMO would likely be a π* anti-bonding orbital associated with the C=O double bonds. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack at the carbonyl carbons. DFT calculations on related esters confirm this general picture and can be used to quantify the energies of these frontier orbitals.

This compound, with its flexible alkyl chain and two ester groups, can exist in numerous conformations. Conformational analysis using DFT helps to identify the most stable (lowest energy) geometries and the energy barriers for rotation around single bonds.

Table 2: Example of Conformational Energy Differences in a Simple Ester (Glycine Methyl Ester)

Conformation Relative Energy (kcal/mol) Key Feature
I (Most Stable) 0.0 Planar heavy-atom skeleton, stabilized by internal hydrogen bond.
II 1.2 Non-planar
III 2.5 Non-planar

Data adapted from ab initio calculations on glycine methyl ester to illustrate typical energy differences between conformers. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes that are inaccessible to static quantum chemical calculations.

The solvent environment can have a profound impact on the behavior of molecules like this compound. MD simulations can explicitly model the interactions between the solute and solvent molecules. For instance, in an aqueous solution, water molecules can form hydrogen bonds with the carbonyl oxygen atoms of the ester groups. libretexts.org This solvation can stabilize certain conformations over others and can influence the pathways of reactions like hydrolysis.

Computational studies on N-acetylproline esters have shown that in nonpolar solvents, the molecule may adopt a more compact arrangement, while in polar aqueous media, the conformational equilibrium can shift. nih.gov Similarly, MD simulations can be used to understand how this compound might orient itself at interfaces or in different solvent environments.

MD simulations are particularly well-suited for studying the non-covalent interactions between molecules. For this compound in a condensed phase (liquid or solution), these interactions would primarily consist of van der Waals forces and dipole-dipole interactions between the polar ester groups. libretexts.org

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for Derivatives

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish relationships between the chemical structure of a compound and its biological activity or other properties. For derivatives of this compound, these approaches can be instrumental in predicting their behavior and guiding the synthesis of new analogues with desired characteristics. QSAR models are built on the principle that the structural features of a molecule determine its activity, and these features can be quantified using molecular descriptors.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized based on the dimensionality of the molecular representation from which they are derived:

1D Descriptors: Calculated from the chemical formula, such as molecular weight and atom counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: Based on the three-dimensional conformation of the molecule, such as molecular shape and volume.

For aliphatic esters like the derivatives of this compound, relevant descriptors often include those related to lipophilicity (e.g., logP), electronic properties (e.g., partial charges, HOMO/LUMO energies), and steric factors (e.g., molecular volume, surface area). By developing a mathematical model that correlates these descriptors with a specific activity (e.g., toxicity, binding affinity), it becomes possible to predict the activity of unsynthesized derivatives.

Several software tools are available for QSAR analysis, ranging from open-source toolkits like RDKit and Open Babel to commercial packages like Dragon and Discovery Studio. These platforms provide functionalities for calculating a wide array of molecular descriptors and implementing various statistical and machine learning algorithms to build robust QSAR models.

Predictive Modeling for Reaction Outcomes

Predictive modeling, particularly through the use of machine learning, has emerged as a valuable tool for forecasting the outcomes of chemical reactions, including yields and selectivity. For derivatives of this compound, which are often synthesized via esterification or transesterification, machine learning models can be trained to predict the success and efficiency of a given reaction under specific conditions.

The development of a predictive model for reaction outcomes typically involves the following steps:

Data Collection: A dataset of known reactions involving aliphatic esters is compiled from sources such as chemical databases (e.g., Reaxys) or the scientific literature. This dataset includes information on the reactants, reagents, catalysts, solvents, temperature, and the resulting product yield.

Featurization: The molecules and reaction conditions are converted into a numerical format that a machine learning algorithm can process. This can involve using molecular fingerprints, calculated physicochemical properties, or graph-based representations of the molecules.

Model Training: A machine learning algorithm, such as a random forest, gradient boosting, or a neural network, is trained on the featurized dataset. The model learns the complex relationships between the input features and the reaction outcome.

Model Validation: The predictive power of the model is assessed using a separate test set of reactions that were not used during training.

Recent studies have demonstrated the successful application of machine learning to predict the yields of esterification reactions. For instance, models have been developed that can predict the yield of enzymatic synthesis of esters with high accuracy by considering variables such as reaction time, temperature, enzyme amount, and molar ratio of reactants. These models can significantly reduce the need for extensive experimental optimization.

Several open-source machine learning libraries are widely used in cheminformatics for building such predictive models, including:

Scikit-learn: A comprehensive Python library for various machine learning tasks, including regression and classification.

TensorFlow and PyTorch: Powerful deep learning frameworks that can be used to build sophisticated neural network models for reaction prediction.

RDKit: A cheminformatics toolkit that integrates well with machine learning libraries for molecular featurization.

The table below illustrates a hypothetical dataset that could be used to train a machine learning model for predicting the yield of an esterification reaction to produce derivatives of this compound.

Reactant 1 (Carboxylic Acid)Reactant 2 (Alcohol)CatalystTemperature (°C)Time (h)Predicted Yield (%)
Hexanoic acidEthanolH₂SO₄80485
2-Methylhexanoic acidEthanolH₂SO₄80482
Hexanoic acidPropanolH₂SO₄90588
2-Ethylhexanoic acidMethanol (B129727)H₂SO₄75380
2-Propylhexanoic acidEthanolLipase502492
Hexanoic acid2-ButanolLipase502490

Database Mining for Related Chemical Space and Analogues

Database mining is a crucial chemoinformatic technique for exploring the chemical space around a molecule of interest, such as this compound, to identify structurally similar compounds and potential analogues. This process involves searching large chemical databases using various criteria, primarily based on chemical structure and substructure similarity.

Several major chemical databases serve as primary resources for mining chemical information:

PubChem: A freely accessible database containing information on millions of chemical compounds, including their structures, properties, and biological activities.

ChEMBL: A manually curated database of bioactive molecules with drug-like properties, containing information on compound-target interactions.

Reaxys: A comprehensive database of chemical reactions, substances, and properties extracted from the literature and patents.

Specialized Databases: Databases focusing on specific classes of compounds, such as fatty acids and their esters (e.g., PlantFAdb, Wiley FAMEs Database), can also be valuable resources.

The primary method for mining these databases for analogues of this compound is through similarity searching . This involves using the structure of the query molecule to find other molecules in the database with a similar structure. Common similarity searching techniques include:

Fingerprint-based Similarity: Molecules are represented as binary strings (fingerprints) that encode the presence or absence of specific structural features. The similarity between two molecules is then calculated based on the overlap of their fingerprints using metrics like the Tanimoto coefficient.

Substructure Searching: This method identifies all molecules in a database that contain a specific chemical substructure. For this compound, one could search for all compounds containing the ethyl hexanoate (B1226103) core.

The results of a database mining effort can be visualized to understand the distribution of analogues in the chemical space. Tools like ChemPlot, a Python library for chemical space visualization, can be used to create 2D maps where structurally similar molecules are clustered together. This visualization can help in identifying regions of the chemical space that are densely populated with known compounds and areas that are underexplored, potentially offering opportunities for the design of novel derivatives.

The following table provides examples of information that can be retrieved for analogues of this compound from chemical databases.

Compound NameDatabase ID (PubChem CID)Molecular FormulaKey Properties
Ethyl hexanoate8117C₈H₁₆O₂Fruity odor, used as a flavoring agent.
Methyl hexanoate7990C₇H₁₄O₂Pineapple-like odor.
Propyl hexanoate11508C₉H₁₈O₂Fruity, pineapple-like odor.
Butyl hexanoate12061C₁₀H₂₀O₂Fruity odor, used in flavorings.
Ethyl 2-methylhexanoate102916C₉H₁₈O₂-
Ethyl 3-methylhexanoate102917C₉H₁₈O₂-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.